molecular formula C17H23N3O5S B2871574 8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-61-1

8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2871574
CAS No.: 1021089-61-1
M. Wt: 381.45
InChI Key: QDBHGLSGKMMMHW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a sulfonyl group at the 8-position. The 2,4-dione moieties contribute to hydrogen-bonding interactions, which are critical in biological targeting. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-11-10-14(12(2)9-13(11)25-4)26(23,24)20-7-5-17(6-8-20)15(21)19(3)16(22)18-17/h9-10H,5-8H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBHGLSGKMMMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural characteristics and potential biological activities. This compound, with a molecular formula of C17H23N3O5SC_{17}H_{23}N_{3}O_{5}S and a molecular weight of 381.4 g/mol, has garnered attention in medicinal chemistry due to its interactions with biological targets.

Structural Characteristics

The compound features a spirocyclic structure that includes:

  • A triazaspirodecane core .
  • A benzenesulfonyl group attached to a methoxy and dimethyl substituents.

These structural elements enhance its chemical reactivity and potential for various applications in biological studies.

Research indicates that 8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts primarily as an enzyme inhibitor . It binds to specific molecular targets, blocking their activity and thereby affecting various biochemical pathways. This inhibition is particularly relevant in therapeutic contexts such as cancer treatment and enzyme-related disorders .

Enzyme Inhibition

The compound has been studied for its efficacy as an inhibitor of the prolyl hydroxylase (PHD) family of enzymes. PHD inhibitors are significant in the treatment of anemia as they can lead to upregulation of erythropoietin (EPO), a hormone crucial for red blood cell production. The compound's ability to modulate these pathways positions it as a candidate for further research in anemia therapies .

Case Studies

  • PHD Inhibition Study : A study focused on 1,3,8-triazaspiro[4.5]decane derivatives found that several compounds effectively inhibited PHD enzymes, leading to increased EPO levels in preclinical models. The study highlighted the potential for these compounds in treating anemia .
  • Synthetic Pathway Exploration : Research into the synthesis of related triazaspiro compounds revealed that modifications to the sulfonyl group could enhance biological activity and selectivity towards specific enzyme targets .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits PHD enzymes, increasing EPO production
AntimicrobialPotential activity against bacteria and fungi
Therapeutic UseCandidates for anemia treatment

Comparison with Similar Compounds

Core Structural Differences

The following table summarizes key structural variations among analogues:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Crude Yield (%) Purity (%)
Target Compound: 8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8: 4-Methoxy-2,5-dimethylphenyl sulfonyl; 3: Methyl Not provided Not reported Not reported
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione (5{3,1}) 4: 3,5-Dimethoxyphenyl; 7: Ethyl; 2: Methyl 348 66 90
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-2-methyl-7-phenethyl-2,7,9-triazaspiro[4.5]decane-6,8-dione (5{3,2}) 4: 3,5-Dimethoxyphenyl; 7: Phenethyl; 2: Methyl 424 60 68
3-([1,1’-Biphenyl]-4-yl)-8-((3-methylpyridin-2-yl)methyl)-1-(pyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3: Biphenyl-4-yl; 8: 3-Methylpyridin-2-ylmethyl; 1: Pyrimidin-2-yl Not provided Not reported Not reported
8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 8: Benzodioxole-5-carbonyl; 3: 4-Methylphenylmethyl Not provided Not reported Not reported
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8: Benzyl Not provided Not reported Not reported

Functional Implications of Structural Variations

  • Bioactivity Potential: The 3,5-dimethoxyphenyl substituents in are common in kinase inhibitors, while the biphenyl group in suggests GPCR or protease targeting. The target compound’s sulfonyl group may favor interactions with serine hydrolases or sulfotransferases.
  • Solubility and Permeability : The 4-methoxy-2,5-dimethylphenyl sulfonyl group in the target compound may reduce solubility compared to the benzodioxole carbonyl in but improve metabolic stability over the benzyl group in .

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